molecular formula C14H13Cl2N3O B2449190 4-chloro-2-(3-chlorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone CAS No. 320421-70-3

4-chloro-2-(3-chlorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone

Cat. No. B2449190
M. Wt: 310.18
InChI Key: LOZJMTICECVKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or compounds.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. Techniques like X-ray crystallography, NMR spectroscopy, etc. are used.



Chemical Reactions Analysis

This would involve studying the reactions the compound undergoes, its reactivity, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve studying properties like melting point, boiling point, solubility, density, molar mass, etc.


Scientific Research Applications

Chromatographic Analysis

4-Chloro-2-(3-chlorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone and its derivatives have been studied for their chromatographic properties. Dulak, Kovač, and Rapos (1967) developed methods for the chromatographic separation of this compound, which also allowed for the quantitative determination of its isomers and related compounds (Dulak, Kovač, & Rapos, 1967).

Enzymatic and Chemical Preparation

The compound has been a subject of study in enzymatic and chemical preparation processes. Haug, Eberspächer, and Lingens (1973) described its preparation through both enzymatic and chemical treatment, highlighting the properties of the metabolite (Haug, Eberspächer, & Lingens, 1973).

Bacterial Degradation

Research by de Frenne, Eberspächer, and Lingens (1973) focused on the bacterial degradation of this compound. They identified several metabolites resulting from the degradation process and proposed a pathway for its bacterial degradation (de Frenne, Eberspächer, & Lingens, 1973).

Synthesis and Biological Activities

The compound has been utilized in the synthesis of various derivatives with potential biological activities. Kamble et al. (2015) synthesized new derivatives and assessed their inhibitory effects on cancer cell lines, demonstrating significant biological activities including antiangiogenic and antioxidant properties (Kamble et al., 2015).

Structural Analysis

Structural analysis of pyridazinone derivatives has also been a research focus. Daoui et al. (2021) conducted a study on the crystal structure and Hirshfeld surface analysis of a pyridazinone derivative, providing insights into its molecular structure (Daoui et al., 2021).

Safety And Hazards

This would involve studying the compound’s toxicity, environmental impact, handling precautions, etc.


Future Directions

This would involve potential applications, ongoing research, and areas where further research is needed.


Please consult a professional chemist or a trusted source for accurate information. It’s also important to note that working with chemicals should always be done under the guidance of a trained professional due to potential safety risks. Always follow safety guidelines and use appropriate personal protective equipment.


properties

IUPAC Name

4-chloro-2-(3-chlorophenyl)-5-pyrrolidin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O/c15-10-4-3-5-11(8-10)19-14(20)13(16)12(9-17-19)18-6-1-2-7-18/h3-5,8-9H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZJMTICECVKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-(3-chlorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.